molecular formula C8H7BrN2O3 B582099 N-(3-Bromo-2-nitrophenyl)acetamide CAS No. 99233-18-8

N-(3-Bromo-2-nitrophenyl)acetamide

Cat. No.: B582099
CAS No.: 99233-18-8
M. Wt: 259.059
InChI Key: SSLHIABEJDXTOZ-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7BrN2O3 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromo-2-nitrophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-nitroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the acetamide derivative. The reaction can be represented as follows:

3-Bromo-2-nitroaniline+Acetic AnhydrideThis compound+Acetic Acid\text{3-Bromo-2-nitroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3-Bromo-2-nitroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products

    Substitution: Formation of N-(3-hydroxy-2-nitrophenyl)acetamide or N-(3-amino-2-nitrophenyl)acetamide.

    Reduction: Formation of N-(3-bromo-2-aminophenyl)acetamide.

    Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

N-(3-Bromo-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4-nitrophenyl)acetamide
  • N-(2-Bromo-3-nitrophenyl)acetamide
  • N-(3-Chloro-2-nitrophenyl)acetamide

Uniqueness

N-(3-Bromo-2-nitrophenyl)acetamide is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing groups (bromine and nitro) enhances its potential as a versatile intermediate in organic synthesis and its biological applications.

Properties

IUPAC Name

N-(3-bromo-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-2-3-6(9)8(7)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLHIABEJDXTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675033
Record name N-(3-Bromo-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99233-18-8
Record name N-(3-Bromo-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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